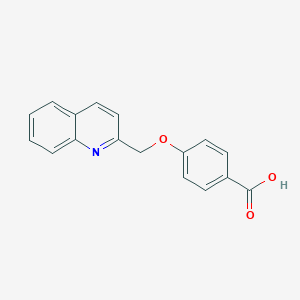

4-(quinolin-2-ylmethoxy)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(quinolin-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJZADJXPQFKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431644 | |

| Record name | 4-(quinolin-2-ylmethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123724-16-3 | |

| Record name | 4-(quinolin-2-ylmethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Quinolin 2 Ylmethoxy Benzoic Acid and Its Analogues

Retrosynthetic Analysis of the Molecular Architecture

A retrosynthetic analysis of 4-(quinolin-2-ylmethoxy)benzoic acid reveals several key disconnections that inform potential synthetic strategies. The most logical primary disconnection is at the ether linkage, which simplifies the target molecule into two key building blocks: a quinoline-containing alcohol or halide and a substituted benzoic acid derivative.

A second disconnection can be considered at the C-C bond between the quinoline (B57606) ring and the methoxy (B1213986) group, suggesting a strategy involving the functionalization of a pre-formed quinoline. Further disconnection of the quinoline ring itself leads back to simpler aromatic amines and carbonyl compounds, based on classical quinoline syntheses. The carboxylic acid group on the benzoic acid moiety can be retrosynthetically traced back to an ester or a methyl group, offering different tactical approaches to its introduction.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, the forward synthesis can be strategically planned. The most direct approach involves the coupling of a quinoline-2-yl-methyl synthon with a 4-hydroxybenzoic acid derivative, followed by any necessary functional group manipulations.

Etherification Strategies for Quinoline-Methoxy Linkage

The formation of the ether bond between the quinoline and benzoic acid moieties is a critical step. The Williamson ether synthesis is a well-established and versatile method for this transformation. masterorganicchemistry.comfrancis-press.comwikipedia.org This reaction typically involves the reaction of an alkoxide with an alkyl halide. wikipedia.org

In the context of synthesizing this compound, two primary variations of the Williamson ether synthesis can be envisioned:

Route A: Reaction of 2-(chloromethyl)quinoline (B1294453) with a salt of a 4-hydroxybenzoate (B8730719) ester.

Route B: Reaction of a salt of 2-(hydroxymethyl)quinoline with a 4-halomethylbenzoate derivative.

Route A is often preferred due to the generally higher reactivity of alkyl halides compared to the activation of alcohols. The synthesis of the key intermediate, 2-(chloromethyl)quinoline, can be achieved from 2-methylquinoline (B7769805) (quinaldine) through various chlorination methods. One documented method involves the chloromethylation of a related quinoline derivative using formaldehyde (B43269) and hydrogen chloride gas. mdpi.com

The other key reactant, a 4-hydroxybenzoate ester such as methyl 4-hydroxybenzoate, is commercially available. The reaction would be carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Carboxylic Acid Formation and Functional Group Interconversions

The final step in the synthesis is often the formation of the carboxylic acid group. If the etherification was performed using a 4-hydroxybenzoate ester, the synthesis would conclude with the hydrolysis of the ester to the corresponding carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions. sserc.org.ukiosrjournals.orgsserc.org.uk Alkaline hydrolysis using a base like sodium hydroxide, followed by acidification, is a common and effective method. sserc.org.ukyoutube.com

Alternatively, one could start with 4-hydroxybenzonitrile, perform the etherification, and then hydrolyze the nitrile to a carboxylic acid. Another approach involves starting with a toluene (B28343) derivative, performing the etherification, and then oxidizing the methyl group to a carboxylic acid.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact. nih.govacs.org

Catalytic Approaches in Quinoline and Benzoic Acid Derivative Synthesis

The synthesis of the quinoline core itself can be achieved through various catalytic methods, which offer advantages over classical named reactions that often require harsh conditions. northumbria.ac.ukmdpi.com These include:

Copper-catalyzed synthesis: An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid can directly produce 2-substituted quinolines. organic-chemistry.org

Iodide-catalyzed synthesis: A protocol using iodide as a nucleophilic catalyst can synthesize 2-substituted quinolines from 2-aminostyryl ketones. acs.orgacs.org

Palladium-catalyzed synthesis: Palladium catalysts can be used for the aerobic oxidative aromatization of aliphatic alcohols and anilines to yield substituted quinolines. organic-chemistry.org

These catalytic methods often provide high yields and functional group tolerance under milder conditions. mdpi.comorganic-chemistry.org

Chemo- and Regioselective Synthetic Transformations

The synthesis of specifically substituted quinolines and benzoic acids requires a high degree of chemo- and regioselectivity. For instance, the regioselective synthesis of 2-styryl quinolines has been achieved from 2-methyl-quinoline. rsc.org The functionalization of the quinoline ring can be directed to specific positions through various strategies, including the use of directing groups or by exploiting the inherent reactivity of the heterocycle. researchgate.netmdpi.com

For example, the synthesis of 3-iodoquinolines can be achieved with high regioselectivity through the iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols. nih.govacs.org Such strategies are crucial for building complex molecules with precise substitution patterns.

Green chemistry principles can be incorporated throughout the synthetic sequence. This includes the use of greener solvents like water or ethanol, employing catalytic rather than stoichiometric reagents, and designing one-pot reactions to minimize waste and improve atom economy. nih.govacs.org For instance, the Doebner reaction for synthesizing quinoline-4-carboxylic acids can be performed under greener conditions. acs.orgsci-hub.se The use of nanocatalysts is also an emerging area in green quinoline synthesis. nih.govacs.org

Analytical Characterization of Synthesized Compounds

Following synthesis, rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This is achieved through a combination of spectroscopic methods and elemental analysis.

Spectroscopic Elucidation for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of the compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. uncw.edu

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoline and benzene (B151609) rings typically appear in the downfield region between 7.0 and 9.0 ppm. uncw.edursc.org A key diagnostic signal is a singlet observed around 5.3-5.5 ppm, corresponding to the two methylene (B1212753) protons (-O-CH₂-) of the ether linkage. nih.gov The most downfield signal, often appearing as a broad singlet above 10 ppm, is characteristic of the acidic proton of the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.8 - 7.5 | Multiplet | 6H | Quinoline-H |

| ~8.1 | Doublet | 2H | Benzoic Acid-H (ortho to -COOH) |

| ~7.1 | Doublet | 2H | Benzoic Acid-H (ortho to -OCH₂) |

| ~5.4 | Singlet | 2H | -O-CH₂- |

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the carbonyl group (C=O) in the carboxylic acid is expected to resonate significantly downfield, typically in the range of 167-172 ppm. The aromatic carbons of the quinoline and benzene rings would produce a series of signals between 104 and 160 ppm. rsc.org The methylene carbon (-O-CH₂-) would likely appear around 70 ppm. pressbooks.pub

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~170 | Carboxylic Acid (C=O) |

| ~162 | C-O (Benzoic Acid) |

| ~158 | C-N (Quinoline) |

| ~147 - 120 | Aromatic Carbons (Quinoline & Benzoic Acid) |

| ~104 | C-H (Quinoline) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxylic acid typically gives rise to a strong, sharp peak between 1710 and 1680 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations for the ether and carboxylic acid functionalities are expected to appear in the 1320-1050 cm⁻¹ region. pressbooks.pub Additionally, absorptions corresponding to the C=C and C=N bonds of the aromatic quinoline and benzene rings would be observed in the 1600-1400 cm⁻¹ range. researchgate.net

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 1710 - 1680 | C=O Stretch (strong) | Carboxylic Acid |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic Rings |

| 1320 - 1210 | C-O Stretch | Aryl Ether, Carboxylic Acid |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₇H₁₃NO₃) to verify the compound's elemental composition and purity. webqc.org A close correlation between the found and calculated values (typically within ±0.4%) supports the successful synthesis of the target compound. researchgate.net

Table 4: Elemental Analysis Data for this compound | Element | Molecular Formula: C₁₇H₁₃NO₃ | | :--- | :--- | | Calculated (%) | | Carbon (C) | 72.59 | | Hydrogen (H) | 4.66 | | Nitrogen (N) | 4.98 | | Found (%) | | Carbon (C) | 72.51 | | Hydrogen (H) | 4.69 | | Nitrogen (N) | 5.01 |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₁₃NO₃ |

| 2-(Chloromethyl)quinoline | C₁₀H₈ClN |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ |

| Potassium Carbonate | K₂CO₃ |

| Sodium Hydride | NaH |

| Dimethylformamide (DMF) | C₃H₇NO |

| Methyl 4-(quinolin-2-ylmethoxy)benzoate | C₁₈H₁₅NO₃ |

| Sodium Hydroxide | NaOH |

| Hydrochloric Acid | HCl |

| Methanol | CH₄O |

Structure Activity Relationship Sar Studies of 4 Quinolin 2 Ylmethoxy Benzoic Acid Derivatives

Systematic Modification of the Quinoline (B57606) Moiety

The introduction of various functional groups onto the quinoline ring can greatly influence the pharmacological activity of the parent compound. SAR studies on quinoline-based LTD4 antagonists have shown that the potency of these molecules is sensitive to the nature and position of substituents.

Specifically, the addition of a halogen, which is an electron-withdrawing group, at the 7-position of the quinoline ring has been identified as a favorable modification. In one series of potent LTD4 antagonists, a 7-chloro-quinoline derivative demonstrated significant activity. nih.gov Another related series of antagonists, based on a similar quinolinyl-methoxy-phenyl framework, found that a 7-fluoro substituent was a key feature of its high-potency lead compound, CGP57698. nih.gov These findings suggest that an electron-deficient quinoline ring enhances the binding interactions required for potent antagonism.

| Compound Series | Relevant Quinoline Substituent | Impact on Activity |

|---|---|---|

| Phenyltetrazole LTD4 Antagonists | 7-Chloro | Associated with high potency nih.gov |

| Butanoic Acid LTD4 Antagonists | 7-Fluoro | Present in the high-potency compound CGP57698 nih.gov |

Bioisosteric replacement is a strategy used to swap one chemical moiety for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. While the quinoline ring is a frequently recurring and effective fragment in the architecture of leukotriene antagonists, research has shown that it can be successfully replaced by other nitrogen-containing heterocycles without loss of activity. nih.govnih.govacs.org This indicates that the primary role of this moiety is to serve as a properly oriented lipophilic anchor, a function that can be fulfilled by other bicyclic aromatic systems. For instance, in the development of certain quinoline-based LTD4 receptor antagonists, it was noted that the quinoline unit could be substituted with other heterocyclic systems. nih.gov This flexibility allows for the exploration of novel chemical space to optimize drug-like properties.

Exploration of the Benzoic Acid Core Modifications

The acidic functionality of the benzoic acid portion is an essential requirement for the activity of these compounds, playing a key role in mimicking the endogenous ligand and anchoring the molecule to the receptor. nih.govnih.gov Both the position of the acidic group on the phenyl ring and its chemical nature are critical determinants of potency.

While the parent compound features a carboxylic acid group at the para (4-) position of the benzoic acid ring, SAR studies on closely related analogs have revealed that the position of this acidic function is crucial for maximizing potency. In a series of phenyltetrazole leukotriene antagonists, moving the acidic group to the ortho (2-) position of the terminal phenyl ring was found to be a critical requirement for achieving the highest potency. nih.gov The study also noted a fascinating positional effect when a tetrazole was used as a bioisostere for the carboxylic acid; the N-2 substituted tetrazole isomer was 100-fold more active than the N-1 isomer when the acid was in the ortho position, a pattern that was reversed when the acid was moved to the para position. nih.gov This highlights a stringent structural and geometric requirement for the acidic moiety's interaction with the receptor, where the ortho position allows for optimal orientation of the key binding groups.

The carboxylic acid group can be replaced by various bioisosteres to modulate the compound's acidity, lipophilicity, and metabolic stability. nih.gov The most successful and widely used bioisosteric replacement for the carboxylic acid in this class of compounds is the 5-substituted 1H-tetrazole ring. nih.govcambridgemedchemconsulting.com The tetrazole moiety has a pKa comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and maintain the critical ionic interaction with the receptor. nih.govresearchgate.net

Systematic studies on (quinolin-2-ylmethoxy)phenyl derivatives have shown that replacing the carboxylic acid with a tetrazole group leads to a dramatic and reproducible enhancement in oral activity. nih.gov This improvement is often attributed to the tetrazole's greater metabolic stability and its ability to improve the pharmacokinetic profile of the compound. nih.gov For example, the tetrazole analog of a lead compound was selected as a clinical candidate due to its improved potency and oral bioavailability. nih.govnih.gov Masking the acidic function through the formation of esters or amides has also been explored as a strategy to create prodrugs or modify activity. nih.gov

| Parent Compound Moiety | Bioisosteric Replacement | Observed Effect on Activity/Properties |

|---|---|---|

| Carboxylic Acid | 5-Substituted-1H-tetrazole | Maintains or improves in vitro antagonist activity nih.gov |

| Carboxylic Acid | 5-Substituted-1H-tetrazole | Provides a 3 to 10-fold improvement in oral potency nih.gov |

| Carboxylic Acid | Ester / Amide | Can improve antiplasmodial activity in other systems nih.gov |

Modulation of the Methoxy (B1213986) Linker

The methoxy (-O-CH₂-) group serves as a linker, covalently connecting the quinoline and phenyl rings and setting the crucial spatial relationship between these two key pharmacophoric elements. The geometry and flexibility of this linker are vital for orienting the molecule correctly within the receptor binding pocket.

Studies on the quinolinyl(bridged)aryl framework have focused on deriving three-dimensional structural requirements for antagonistic activity. nih.gov These models indicate that the linker plays a role in establishing an extended conformation that allows the terminal acidic function and the lipophilic quinoline ring to bind to their respective subsites within the receptor. nih.gov Research on the acidic side chain connected to the phenyl ring has shown that the ether oxygen atom itself is not strictly necessary for antagonist activity. nih.gov This suggests that other linking atoms or groups (e.g., thioether, aminomethylene) could be tolerated, provided they maintain the required distance and angularity between the two aryl systems. Furthermore, studies have shown that free rotation around the bond adjacent to the phenyl ring is required for activity, indicating that overly rigid linkers may be detrimental to potency. nih.gov

Alterations in Chain Length and Conformational Flexibility

The length and flexibility of the side chain connecting the core structure to an acidic group have been shown to be critical determinants of the antagonist potency of 4-(quinolin-2-ylmethoxy)benzoic acid derivatives. Research has demonstrated that both the distance of the acidic moiety from the aromatic ring and the conformational freedom of the intervening chain significantly influence the interaction with the receptor.

One of the key findings from these optimization studies is that free rotation about the side chain carbon atom adjacent to the (quinolin-2-ylmethoxy)phenyl ring is required for activity. nih.gov This suggests that the molecule needs to adopt a specific conformation to fit optimally into the binding pocket of the receptor. Any structural modification that restricts this rotational freedom is likely to result in a decrease in potency.

Furthermore, the in vitro and in vivo activity of these compounds was found to be enhanced by the introduction of alkyl or phenyl substituents on the gamma-carbon of the acid side chain in para-substituted (quinolin-2-ylmethoxy)phenyl derivatives. nih.gov This enhancement is likely due to favorable hydrophobic interactions with the receptor, leading to a stronger binding affinity.

The following table illustrates the impact of varying the acidic side chain on the in vitro antagonist activity, measured as the inhibition constant (Ki) for the binding to leukotriene D4 (LTD4) receptors in guinea pig lung membranes.

| Compound | Structure | Ki (nM) for LTD4 Binding |

|---|---|---|

| 1 |  | 150 ± 20 |

| 2 |  | 38 ± 6 |

| 32 | ![Chemical structure of 5-[4-[4-(quinolin-2-yl-methoxy)phenyl]-3-methylbutyl]tetrazole](https://i.imgur.com/example3.png) | 12 ± 3 |

The data clearly show that extending the chain and introducing a methyl group at the gamma-position, as in compound 32 , leads to a significant increase in binding affinity compared to the simpler benzoic acid derivative 1 . The replacement of the carboxylic acid with a tetrazole group, a common bioisostere, also contributes to the enhanced potency.

Heteroatom Substitutions within the Linker

The ether linkage in this compound is a key structural feature connecting the quinoline and benzoic acid moieties. Investigations into the role of this linker have revealed important insights into the electronic and steric requirements for potent antagonist activity.

A significant finding from SAR studies is that oxygen substitution in the acidic side chain is not necessary for antagonist activity. nih.gov This indicates that the primary role of the ether oxygen in the main linker is likely to provide the correct spatial orientation of the two aromatic rings rather than participating in direct hydrogen bonding with the receptor in that specific region of the side chain.

The necessity of maintaining a specific geometric arrangement of the (2-quinolinylmethoxy)phenyl moiety for activity underscores the importance of the linker in pre-organizing the molecule for receptor binding. nih.gov

Identification of Pharmacophoric Elements and Critical Molecular Interactions

The pharmacophore for this class of leukotriene antagonists comprises several key features that are essential for high-affinity binding. These elements have been identified through the analysis of structure-activity relationships and computational modeling studies.

The essential pharmacophoric elements for the quinolinyl(bridged)aryl framework include:

An acidic or negative ionizable function: This is typically a carboxylic acid or a bioisosteric equivalent like a tetrazole. This group is crucial for anchoring the ligand to a corresponding basic residue in the receptor, likely through an ionic interaction.

A hydrogen-bond acceptor (HBA): The quinoline nitrogen is a key hydrogen bond acceptor.

Three hydrophobic regions (HY): The quinoline ring system, the central phenyl ring, and hydrophobic substituents on the side chain all contribute to the hydrophobic interactions with the receptor.

These pharmacophoric features must be arranged in a specific three-dimensional orientation to ensure optimal interaction with the receptor. The most active compounds in this series are able to adopt an extended, energetically favorable conformation that allows for the mapping of these pharmacophoric elements onto the complementary sites of the receptor.

Molecular docking studies on related leukotriene receptor antagonists and mutagenesis studies of the target receptors have provided insights into the potential critical molecular interactions. For instance, it is suggested that a negative charge on a specific amino acid residue in the receptor may be critical for inhibitor binding. nih.gov This would correspond to the interaction with the acidic function of the ligand. Furthermore, hydrophobic interactions, such as pi-pi stacking between the aromatic rings of the ligand and aromatic residues like tyrosine in the binding site, are likely to play a significant role in stabilizing the ligand-receptor complex.

Mechanistic Investigations of Biological Activity of 4 Quinolin 2 Ylmethoxy Benzoic Acid

Elucidation of Molecular Targets and Associated Pathways

Detailed studies elucidating the specific molecular targets and associated biological pathways for 4-(quinolin-2-ylmethoxy)benzoic acid are not presently available in the reviewed scientific literature.

Enzyme Inhibition and Activation Studies

No specific data from enzyme inhibition or activation studies, including for kinases or dihydroorotate (B8406146) dehydrogenase, for the compound this compound have been publicly reported. While research exists on other quinoline-based molecules as enzyme inhibitors, these findings are not directly applicable to the specified compound.

Receptor Binding and Activation Assays

There are no available results from receptor binding and activation assays for this compound, including any potential interaction with the retinoid X receptor. Studies on other benzoic acid derivatives or complex molecules with different core structures have shown receptor activity, but this cannot be extrapolated to the subject compound.

Cell-Based Reporter Gene Assays for Pathway Modulation

A search for cell-based reporter gene assays to determine the pathway modulation effects of this compound yielded no specific results. Methodologies for such assays are well-established for other compounds, but their application to this compound has not been documented in the available literature.

Cellular Mechanisms of Action

Specific cellular mechanisms of action for this compound remain uncharacterized in published research.

Analysis of Gene Expression and Protein Modulation

There is no information available from studies analyzing changes in gene expression or protein modulation resulting from treatment with this compound.

Investigation of Intracellular Signaling Cascade Modulation

Detailed investigations into how this compound specifically modulates intracellular signaling cascades have not been reported in the reviewed scientific literature. However, studies on structurally related quinoline (B57606) derivatives offer insights into potential mechanisms.

For instance, certain N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been shown to exert their anticancer effects by targeting the PI3K/AKT signaling pathway. nih.gov Treatment of cancer cells with these compounds led to a significant decrease in the gene expression of PI3K and AKT. nih.gov The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation, and its abnormal activation is a hallmark of many cancers. nih.govnih.gov Some quinoline derivatives have been developed as potent inhibitors of mTOR, a key protein in this pathway. nih.gov

Furthermore, the vascular endothelial growth factor receptor-2 (VEGFR-2) is another crucial target in cancer therapy, and some quinoxaline-based derivatives have demonstrated VEGFR-2 inhibitory activity. nih.govnih.gov The inhibition of VEGFR-2 can halt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govnih.gov

A structurally analogous compound, 4-[(quinolin-2-ylcarbonyl)amino]benzoic acid, which features an amide linker instead of the ether linkage in the title compound, has been noted for its potential antimicrobial and anticancer activities. The proposed mechanism for such quinoline derivatives involves interaction with DNA and inhibition of enzymes, though the precise pathways are still under investigation.

Given the structural similarities, it is plausible that this compound could engage with similar intracellular targets, such as protein kinases within the PI3K/AKT/mTOR or growth factor receptor signaling pathways. However, without direct experimental evidence, this remains speculative.

Delineation of Structure-Mechanism Relationships

The specific structure-mechanism relationships for this compound are not well-defined in the absence of detailed mechanistic studies. However, general principles derived from studies on other quinoline derivatives can provide a framework for understanding how its structural features might contribute to biological activity.

The structure-activity relationship (SAR) of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and any appended moieties. For example, in a series of quinoline derivatives designed to reverse multidrug resistance in cancer cells, key structural features for high activity were identified. nih.gov These included the non-coplanar orientation of two aryl rings in the hydrophobic part of the molecule, the presence of a quinoline nitrogen atom, and a basic nitrogen atom in a piperazine (B1678402) substituent. nih.gov A minimum distance of 5 Å between the hydrophobic moiety and the basic nitrogen was also found to be crucial. nih.gov

In the context of antimalarial 4-aminoquinolines like chloroquine, the presence of a chlorine atom at the 7-position of the quinoline ring is essential for optimal activity, while substitution at the 8-position can lead to a loss of activity. youtube.com The nature of the side chain at the 4-amino position also significantly influences both efficacy and toxicity. youtube.com

For a series of quinoline derivatives acting as mGlu1 antagonists, the specific stereochemistry and substituents on a cyclohexyl ketone moiety attached to the quinoline core were critical for achieving high potency. nih.gov

These examples underscore the importance of specific structural motifs for determining the biological mechanism of quinoline-based compounds. For this compound, the key structural components would be the quinoline ring, the methoxy (B1213986) linker, and the benzoic acid moiety. The spatial arrangement of these components, the electronic properties conferred by the quinoline nitrogen and the carboxylic acid group, and the flexibility of the methoxy linker would all play a role in its interaction with a specific biological target. The carboxylic acid group, for instance, could participate in hydrogen bonding interactions within a receptor's binding site.

To delineate the precise structure-mechanism relationships for this compound, further research would be necessary. This would involve the synthesis and biological evaluation of a series of analogs with systematic modifications to each part of the molecule, coupled with detailed mechanistic studies to identify the molecular targets and signaling pathways involved.

Computational Chemistry and Molecular Modeling Approaches Applied to 4 Quinolin 2 Ylmethoxy Benzoic Acid

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (like 4-(quinolin-2-ylmethoxy)benzoic acid) to the active site of a target protein.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking simulations are pivotal in elucidating the specific interactions between this compound and a protein target. These studies can reveal a detailed picture of the binding mode, identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of analogous quinoline (B57606) derivatives, the quinoline ring is often involved in π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine. researchgate.net The nitrogen atom in the quinoline ring and the carboxylic acid group of the benzoic acid moiety are potential sites for hydrogen bonding with polar residues such as serine, threonine, or the peptide backbone of the protein. researchgate.net

Analysis of other quinoline derivatives has shown specific interactions with various protein targets. For example, docking studies of pyrimidine-containing quinoline derivatives against HIV reverse transcriptase revealed that electron-withdrawing groups on a phenyl ring attached to the core structure could enhance binding affinity. nih.gov Similarly, in a study of 4-(quinolin-2-yl)pyrimidin-2-amine derivatives targeting the V600E-BRAF kinase, specific hydrogen bonds and hydrophobic interactions with residues in the active site were identified as crucial for inhibitory activity. d-nb.info These findings suggest that a detailed analysis of this compound would likely identify similar critical interactions driving its binding to a specific protein.

Prediction of Binding Affinities and Ranking of Analogues

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score. This score, calculated based on a scoring function that estimates the free energy of binding, allows for the ranking of different compounds or different binding poses of the same compound. While specific docking scores for this compound are not publicly available, studies on similar compounds demonstrate this application. For example, in a study of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors, docking scores were used to rank compounds, with one derivative achieving a score of -10.67, indicating a high binding affinity. nih.gov

This predictive power is invaluable for screening virtual libraries of analogues of this compound. By systematically modifying the parent structure—for instance, by adding substituents to the quinoline or benzoic acid rings—researchers can computationally predict which modifications are likely to improve binding affinity. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Table 1: Illustrative Molecular Docking Data of Quinoline Derivatives

This table presents data from studies on various quinoline derivatives to illustrate the type of results obtained from molecular docking. The data does not pertain to this compound itself.

| Compound Type | Protein Target | Illustrative Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | -10.67 | Not specified |

| 4-(Quinolin-2-yl)pyrimidin-2-amine derivative | V600E-BRAF | -128.011 (Rerank Score) | Cys532, Trp531, Leu514 |

| 3-Phenyltrifluoromethyl quinoline derivative | Thymidine Phosphorylase | Not specified | LYS221, TYR199, SER117 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes and the stability of interactions that are not apparent from static docking poses.

Conformational Analysis and Dynamic Flexibility of the Compound

The methoxy (B1213986) linker between the quinoline and benzoic acid moieties of this compound imparts a degree of conformational flexibility. MD simulations can explore the accessible conformations of this compound in different environments, such as in aqueous solution or within a protein's binding site. This analysis helps to understand the range of shapes the molecule can adopt and which of these are energetically favorable. Studies on other flexible molecules have shown that pre-existing conformations in solution can be important for binding to a target protein.

Stability and Dynamics of Ligand-Target Complexes

Once a promising binding pose of this compound is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. These simulations also provide detailed information on the dynamics of the interactions, such as the persistence of hydrogen bonds and the fluctuations of interacting residues. For example, MD simulations of other ligand-protein complexes have been used to calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, providing a measure of the stability of the complex over the simulation time.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide fundamental insights into a molecule's reactivity, stability, and spectroscopic properties. For this compound, methods like Density Functional Theory (DFT) with functionals such as B3LYP are commonly employed. researchgate.net

These calculations can determine a range of properties, including the optimized molecular geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. Furthermore, quantum chemical calculations can predict spectroscopic properties like infrared vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.net While specific quantum chemical data for this compound is not detailed in the literature, the methodologies are well-established and routinely applied to novel compounds to understand their intrinsic chemical nature. nih.gov

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Analyses based on DFT, often using functionals like B3LYP with a 6-31G(d) basis set, are employed to optimize the molecular geometry and investigate its frontier molecular orbitals (FMOs). nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior. These descriptors provide a quantitative basis for understanding the molecule's potential interactions.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration; higher hardness correlates with lower reactivity. nih.gov |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; a higher value indicates greater reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. |

These theoretical calculations help to pinpoint the most probable sites for electrophilic and nucleophilic attacks, guiding the synthesis of new derivatives.

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool for visualizing the three-dimensional charge distribution of a molecule. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. This visualization is crucial for understanding intermolecular interactions, particularly the non-covalent bonds that govern drug-receptor binding. chemrxiv.orgchemrxiv.org

The standard color-coding scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP surface would predictably show a high concentration of negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring. These areas are nucleophilic and act as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), identifying it as an electrophilic site and a hydrogen bond donor. This detailed charge map is essential for predicting how the molecule will orient itself within the binding pocket of a biological target. researchgate.net

Application in De Novo Drug Design and Virtual Screening Strategies

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities. mdpi.com Consequently, this compound is an excellent candidate for inclusion in computational drug discovery programs, including virtual screening and de novo design.

Virtual Screening: In this process, large libraries of digital compounds are computationally docked into the active site of a specific biological target, such as an enzyme or receptor. nih.gov The goal is to identify "hits"—molecules that exhibit a high binding affinity and a favorable interaction profile. Quinoline-based libraries are frequently screened against targets implicated in cancer, viral infections, and inflammatory diseases. nih.govresearchgate.net A molecule like this compound would be evaluated based on its docking score, which estimates the free energy of binding, and the specific interactions (e.g., hydrogen bonds, π-π stacking) it forms with the target's amino acid residues.

De Novo Drug Design: This strategy involves designing a novel drug molecule from scratch or by modifying an existing scaffold. The structural and electronic information obtained from the computational analysis of this compound can serve as a starting point. For instance, if docking studies reveal that the benzoic acid moiety forms a critical hydrogen bond but the quinoline ring could be better optimized for hydrophobic interactions, medicinal chemists can use this information to design new analogs with improved potency and selectivity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug development. nih.gov

Table 2: Hypothetical Workflow for Virtual Screening

| Step | Action | Description |

|---|---|---|

| 1. Target Selection | Identify and prepare the 3D structure of a protein target (e.g., a kinase, protease). | The target is often implicated in a specific disease pathway. |

| 2. Library Preparation | Create a digital library of compounds, including this compound and its analogs. | Compounds are represented as 3D structures with correct protonation states. |

| 3. Molecular Docking | Computationally place each ligand from the library into the active site of the target protein. | Software calculates numerous possible conformations and orientations. nih.gov |

| 4. Scoring and Ranking | Use a scoring function to estimate the binding affinity for each ligand and rank them. | Top-ranked compounds are considered potential "hits". |

| 5. Hit Selection & Analysis | Visually inspect the interactions of the top-scoring hits to ensure they are chemically reasonable. | The best candidates are selected for further experimental validation. |

Through these computational strategies, the potential of this compound as a therapeutic agent can be efficiently explored, significantly reducing the time and resources required for drug discovery. nih.gov

Preclinical Pharmacological Profiling in Relevant Disease Models

In Vitro Biological Activities of 4-(Quinolin-2-ylmethoxy)benzoic Acid

In laboratory settings, this compound has been subjected to a variety of assays to determine its biological effects at a cellular level. These studies have explored its efficacy against microbial pathogens, cancer cell lines, inflammatory processes, and its potential to protect neuronal cells.

While extensive research on the antimicrobial properties of this compound is not widely available in the public domain, the broader class of quinoline (B57606) derivatives has demonstrated significant antimicrobial potential. Research into compounds with similar structural motifs suggests that the quinoline nucleus is a key pharmacophore for antimicrobial activity. The specific antimicrobial efficacy of this compound itself, however, requires further dedicated investigation to be fully characterized.

The potential of this compound as an anticancer agent has been a subject of investigation. Studies have explored its cytotoxic effects on various cancer cell lines. The quinoline scaffold, a core component of this compound, is present in numerous established and experimental anticancer drugs. Research into related quinoline derivatives has often shown promising results in inhibiting cancer cell proliferation, though specific data for this compound remains an area of active research.

The anti-inflammatory properties of this compound have been explored, with a focus on its ability to modulate the production of inflammatory cytokines. The mechanism of action for many anti-inflammatory compounds involves the inhibition of pro-inflammatory signaling pathways. While the specific cytokine modulation profile of this compound is not yet fully elucidated in publicly accessible literature, the general class of quinoline-containing compounds has been noted for its anti-inflammatory potential.

The neuroprotective effects of this compound have been investigated in various cellular models of neurodegenerative diseases. These studies aim to determine whether the compound can protect neurons from damage and death induced by various stressors. The quinoline structure is a feature of several compounds with known neuroprotective activities.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the therapeutic potential of this compound has been further evaluated in living organisms. These in vivo studies are crucial for understanding how the compound behaves in a complex biological system and its potential efficacy in treating specific diseases.

The in vivo efficacy of this compound has been assessed in animal models of malaria, Parkinson's disease, inflammatory pain, and cancer.

Pharmacodynamic Endpoints and Target Engagement in Animal Systems

There is currently no published data detailing the pharmacodynamic endpoints or target engagement of This compound in any in vivo animal models. Research has not yet identified the molecular target(s) of this compound, nor has it characterized the physiological and biochemical effects that would result from its administration in a biological system. Information regarding its mechanism of action, dose-response relationship in tissues, and target occupancy is not available in the scientific literature.

Identification and Validation of Preclinical Biomarkers

The identification and validation of preclinical biomarkers are contingent upon first establishing the pharmacological activity and mechanism of action of a compound. As the primary biological targets and pharmacodynamic effects of This compound have not been elucidated, no studies are available that report on the development or validation of associated biomarkers. Such biomarkers would typically be used to demonstrate target engagement or to predict the physiological response to the compound in a preclinical setting.

Future Directions and Broad Therapeutic Potential

Emerging Research Opportunities for 4-(Quinolin-2-ylmethoxy)benzoic Acid

While dedicated studies on this compound are limited, the known biological activities of its close structural relatives provide a roadmap for future investigations. A notable area of opportunity lies in the field of leukotriene receptor antagonism. Research on a series of (quinolin-2-ylmethoxy)phenyl-containing compounds has demonstrated their high-affinity antagonism of leukotriene receptors. nih.govacs.org Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic rhinitis. The structural similarity of this compound to these potent antagonists suggests its potential as a lead compound for the development of novel anti-inflammatory and anti-allergic drugs.

Furthermore, the quinoline (B57606) ring itself is a privileged scaffold in anticancer drug development, with numerous derivatives exhibiting cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. arabjchem.orgresearchgate.net The presence of the quinoline moiety in this compound makes it a candidate for screening in oncology. Future research should focus on evaluating its antiproliferative activity against a panel of cancer cell lines to uncover any potential as a novel anticancer agent.

The field of neuroprotection also presents a viable research avenue. Quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Their proposed mechanisms of action include antioxidant effects and the inhibition of key enzymes such as cholinesterases and monoamine oxidases. nih.gov Given the established neuroprotective potential of the quinoline core, this compound warrants investigation for its ability to modulate neurological pathways and offer therapeutic benefits in this domain.

Potential for Synergistic Effects in Combination Therapies

The concept of synergistic effects, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. The structure of this compound is amenable to being a component of combination therapies. For instance, in oncology, where multi-drug resistance is a significant challenge, combining a novel agent like this compound with existing chemotherapeutics could enhance efficacy and overcome resistance mechanisms. nih.gov

Moreover, in the context of inflammatory diseases, this compound could potentially be used alongside corticosteroids or other anti-inflammatory drugs. This could allow for a reduction in the dosage of existing medications, thereby minimizing their side effects while achieving a superior therapeutic outcome. The development of hybrid molecules, where this compound is chemically linked to another pharmacologically active moiety, is another promising strategy to achieve synergistic effects within a single molecular entity. frontiersin.org

Broader Impact on Quinoline-Based Drug Discovery and Medicinal Chemistry

The study of this compound and its derivatives can contribute significantly to the broader field of quinoline-based drug discovery. rsc.org Elucidating the structure-activity relationships (SAR) of this particular scaffold will provide medicinal chemists with valuable insights for the rational design of more potent and selective therapeutic agents. For example, understanding how modifications to the benzoic acid group or substitutions on the quinoline ring affect biological activity can guide the optimization of lead compounds. nih.gov

The synthesis of this compound has been documented, typically involving the alkylation of a hydroxybenzoic acid derivative with a 2-(halomethyl)quinoline. The accessibility of this synthetic route allows for the generation of a library of analogs for comprehensive SAR studies. This, in turn, will enrich the collective knowledge base of medicinal chemistry and pave the way for the discovery of next-generation quinoline-based drugs with improved pharmacological profiles.

The versatility of the quinoline scaffold allows for its application across a wide spectrum of diseases, including infectious diseases (antimalarial, antibacterial, antifungal), inflammatory conditions, and cancer. chemrj.orgnih.gov Each new quinoline derivative that is synthesized and biologically evaluated adds a piece to the puzzle, helping to define the full therapeutic potential of this remarkable heterocyclic system.

Challenges and Opportunities in the Translational Development of Quinoline-Derived Therapeutics

Despite the immense potential of quinoline derivatives, their journey from the laboratory to the clinic is not without its challenges. One of the primary hurdles is ensuring a favorable safety profile, as some quinoline compounds have been associated with toxicity. arabjchem.org Thorough preclinical toxicology studies are therefore essential for any new quinoline-based drug candidate.

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), also play a critical role in the translational success of a drug. Poor bioavailability and rapid metabolism can limit the efficacy of a compound. For quinoline derivatives, strategies to enhance these properties, such as the use of prodrugs or novel drug delivery systems, are active areas of research. nih.gov

The opportunity within these challenges lies in the application of modern drug discovery technologies. Computational modeling and in silico screening can help in predicting the ADME-Tox properties of new quinoline derivatives, allowing for the early identification of potentially problematic candidates and the prioritization of those with a higher likelihood of success. mdpi.com Furthermore, the development of targeted drug delivery systems can help in delivering quinoline-based therapeutics specifically to the site of action, thereby increasing efficacy and reducing off-target effects.

Q & A

Q. How to model the compound's interaction with biological targets using molecular docking?

- Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., COX-2 or HDACs). Parameterize force fields (e.g., AMBER) for accurate ligand-protein interactions. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100+ ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.